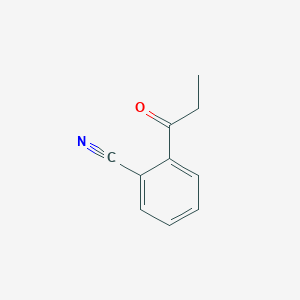
2-Propanoylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propionylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It belongs to the class of aromatic nitriles, characterized by a benzene ring with a cyano group (C≡N) and a propionyl group (CH3CH2C=O) attached at the second position of the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propionylbenzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further modification to introduce the propionyl group . Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) to yield the desired benzonitrile derivative .
Industrial Production Methods: Industrial production of 2-propionylbenzonitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propionylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include water radical cations and other mild oxidants.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-propionylbenzonitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propionyl group can undergo electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds, making it a valuable intermediate in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler aromatic nitrile with a cyano group attached directly to the benzene ring.
4-Propanoylbenzonitrile: Similar to 2-propionylbenzonitrile but with the propionyl group attached at the fourth position of the benzene ring.
3-Propanoylbenzonitrile: Another isomer with the propionyl group at the third position.
Uniqueness: 2-Propionylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
CAS-Nummer |
6955-26-6 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-propanoylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
RHWZMPUGKUQVIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)

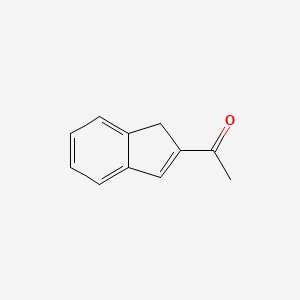
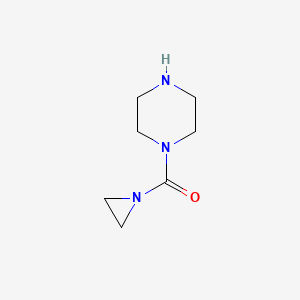
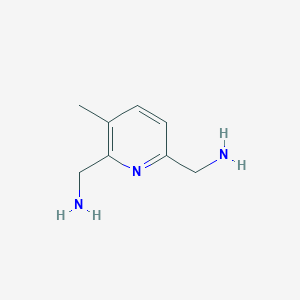

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

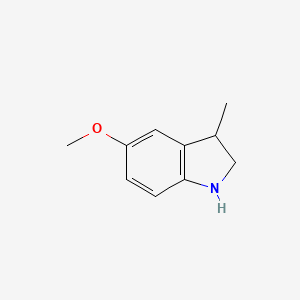
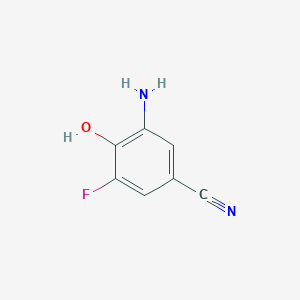
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
